molecular formula C20H24ClN2O2+ B285941 1-[3-(3-CHLOROPHENOXY)-2-HYDROXYPROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM

1-[3-(3-CHLOROPHENOXY)-2-HYDROXYPROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM

Cat. No.: B285941
M. Wt: 359.9 g/mol
InChI Key: MWUMFOOHFIHXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3-CHLOROPHENOXY)-2-HYDROXYPROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM is a complex organic compound with the molecular formula C20H24ClN2O2+. This compound is characterized by the presence of a benzimidazole ring substituted with a chlorophenoxy group, a hydroxypropyl chain, and a propyl group. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-CHLOROPHENOXY)-2-HYDROXYPROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM typically involves multiple steps. One common method includes the reaction of 3-chlorophenol with epichlorohydrin to form 3-(3-chlorophenoxy)-1,2-epoxypropane. This intermediate is then reacted with 1-methyl-2-propylbenzimidazole under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process typically requires precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-CHLOROPHENOXY)-2-HYDROXYPROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures and pH to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, phenolic derivatives, and substituted benzimidazole compounds .

Scientific Research Applications

1-[3-(3-CHLOROPHENOXY)-2-HYDROXYPROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(3-CHLOROPHENOXY)-2-HYDROXYPROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit histamine release by blocking specific receptors in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar chlorophenoxy structure.

    MCPA (4-chloro-2-methylphenoxyacetic acid): Another herbicide with a similar phenoxy structure.

    Chlorphenesin: A muscle relaxant with a similar chlorophenoxy group

Uniqueness

1-[3-(3-CHLOROPHENOXY)-2-HYDROXYPROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM is unique due to its combination of a benzimidazole ring with a chlorophenoxy group and a hydroxypropyl chain. This unique structure contributes to its diverse chemical reactivity and wide range of applications in scientific research .

Properties

Molecular Formula

C20H24ClN2O2+

Molecular Weight

359.9 g/mol

IUPAC Name

1-(3-chlorophenoxy)-3-(3-methyl-2-propylbenzimidazol-3-ium-1-yl)propan-2-ol

InChI

InChI=1S/C20H24ClN2O2/c1-3-7-20-22(2)18-10-4-5-11-19(18)23(20)13-16(24)14-25-17-9-6-8-15(21)12-17/h4-6,8-12,16,24H,3,7,13-14H2,1-2H3/q+1

InChI Key

MWUMFOOHFIHXEB-UHFFFAOYSA-N

SMILES

CCCC1=[N+](C2=CC=CC=C2N1CC(COC3=CC(=CC=C3)Cl)O)C

Canonical SMILES

CCCC1=[N+](C2=CC=CC=C2N1CC(COC3=CC(=CC=C3)Cl)O)C

Origin of Product

United States

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